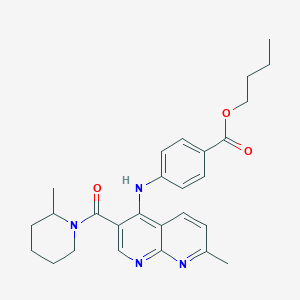

2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

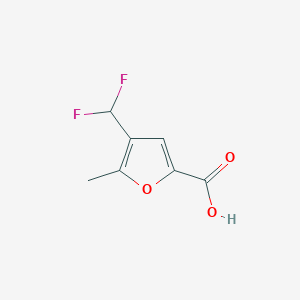

The compound 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide is a derivative of acetamide with substitutions that include a methylsulfonyl group and an m-tolyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and behaviors of this compound.

Synthesis Analysis

The synthesis of related compounds, such as substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, involves starting materials like 2-amino-nitrophenols and chlorophenols, which are then reacted with a ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative . This suggests that the synthesis of this compound could involve similar sulfonyl chloride derivatives and appropriate amine and acid components to introduce the acetamido and m-tolyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined by X-ray crystallography . These structures are characterized by the presence of intra- and intermolecular hydrogen bonds. Although the exact structure of this compound is not provided, it is likely to exhibit similar hydrogen bonding patterns due to the presence of amide and sulfonyl functional groups.

Chemical Reactions Analysis

The related compounds synthesized in the first paper are likely to undergo chemical reactions typical of amides and sulfonyl groups. For instance, the amide group could be involved in hydrolysis reactions under acidic or basic conditions, while the sulfonyl group could participate in substitution reactions. The N-tert-butylsulfonyl imino ester mentioned in the second paper is used in allylation reactions, indicating that sulfonyl imino esters can act as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. The substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides are characterized by FAB mass spectrometry, IR, and NMR spectroscopy . These techniques provide information on the mass, functional groups, and molecular environment of the atoms within the molecule. The variable temperature NMR experiments indicate that the hydrogen bonding can be affected by temperature changes . The electronic behavior of these compounds has been studied using NBO analysis, which could also be applicable to this compound to understand its electronic properties.

科学的研究の応用

Nucleophilic Replacement Reactions

Research by Hill and Hough (1968) discusses the transformation of 2-amino-2-deoxy-D-glucose into derivatives of 2-amino-2-deoxy-D-galactose and 2-amino-2,4,6-trideoxy-D-xylo-hexose through nucleophilic replacement reactions of sulphonates. This study illustrates the synthetic versatility of sulfonyl and acetamido functional groups in carbohydrate chemistry, potentially relevant for the synthesis or modification of similar compounds like 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide (Hill & Hough, 1968).

TRPV1 Antagonists

Tran et al. (2015) explored α-substituted acetamide derivatives, including compounds with α-m-tolyl substituents, for their potential as TRPV1 antagonists. This study demonstrates the biological relevance of acetamide derivatives in modulating receptor activity, suggesting a possible area of research application for compounds with structural similarities to this compound (Tran et al., 2015).

Desalination Membrane Synthesis

Padaki et al. (2013) conducted a synthesis and desalination study of composite nanofiltration membranes incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated counterpart with Polysulfone. The research showcases the application of sulfonyl-containing polymers in water treatment technologies, indicating potential environmental applications for related sulfonyl and acetamido compounds (Padaki et al., 2013).

Molecular Imprinting for Impurity Removal

Szekely et al. (2012) described the use of molecularly imprinted polymers (MIPs) for the selective removal of genotoxic impurities like acetamide and arylsulfonates from pharmaceuticals. This highlights the importance of sulfonyl and acetamide functionalities in designing specific interactions for purification processes, potentially applicable to the purification or analysis of compounds like "this compound" (Szekely et al., 2012).

特性

IUPAC Name |

2-acetamido-N-(3-methylphenyl)-4-methylsulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-10-5-4-6-12(9-10)16-14(18)13(15-11(2)17)7-8-21(3,19)20/h4-6,9,13H,7-8H2,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPAYVFPBIHWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3017203.png)

![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)

![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridine-3-carboxamide](/img/structure/B3017220.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B3017221.png)